N-(pyridin-2-ylmethyl)octadecanamide
Description
N-(pyridin-2-ylmethyl)octadecanamide is a long-chain fatty acid amide characterized by an octadecanamide (C18 alkyl chain) backbone conjugated to a pyridin-2-ylmethyl group.
Properties
Molecular Formula |
C24H42N2O |
|---|---|
Molecular Weight |
374.6g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)octadecanamide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)26-22-23-19-17-18-21-25-23/h17-19,21H,2-16,20,22H2,1H3,(H,26,27) |
InChI Key |
STUIDIMQADARQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with N-(pyridin-2-ylmethyl)octadecanamide, such as pyridine derivatives, fatty acid amides, or glycolipid-like architectures. Key differences in substituents, chain length, and functional groups influence their properties and applications.
N-(2-Hydroxypyridin-3-yl)acetamide
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Structural Features : A pyridine ring substituted with a hydroxyl group at position 3 and an acetamide group at position 2.
- Comparison: The shorter acetamide chain (C2 vs. C18) reduces lipophilicity compared to this compound. Applications may include coordination chemistry or medicinal chemistry intermediates .
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide
- Molecular Formula : C₇H₇IN₂O₂
- Molecular Weight : 278.05 g/mol
- Structural Features : Similar to the above but includes an iodine atom at position 5 on the pyridine ring.
- Comparison : The iodine atom introduces steric bulk and polarizability, which could enhance halogen bonding interactions. This modification is absent in this compound, suggesting divergent reactivity or binding preferences in biological systems .
N,N-Dimethyloctadecanamide
- Molecular Formula: C₂₀H₄₁NO
- Molecular Weight : 311.54 g/mol
- Structural Features : A simpler octadecanamide derivative with dimethyl substitution on the nitrogen.
β-Galactosyl-C18-ceramide
- Molecular Formula: C₄₈H₉₁NO₁₃
- Molecular Weight : 890.25 g/mol
- Structural Features : A glycosphingolipid with a galactosyl group linked to an octadecanamide backbone.
- Comparison : The carbohydrate moiety introduces significant hydrophilicity and structural complexity, enabling roles in cell signaling or membrane biology. In contrast, this compound lacks glycosylation, favoring simpler lipid-mimetic behaviors .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Implications for Properties/Applications |
|---|---|---|---|---|
| This compound | C₂₄H₄₀N₂O | 380.60 | C18 chain + pyridin-2-ylmethyl group | High lipophilicity; potential surfactant or membrane interaction studies |
| N-(2-Hydroxypyridin-3-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Hydroxypyridine + acetamide | Enhanced solubility; coordination chemistry |
| N-(2-hydroxy-5-iodopyridin-3-yl)acetamide | C₇H₇IN₂O₂ | 278.05 | Iodine-substituted pyridine + acetamide | Halogen bonding; radiopharmaceutical potential |
| N,N-Dimethyloctadecanamide | C₂₀H₄₁NO | 311.54 | C18 chain + dimethylamide | Reduced crystallinity; industrial lubricants |
| β-Galactosyl-C18-ceramide | C₄₈H₉₁NO₁₃ | 890.25 | Galactose + octadecanamide | Cell membrane signaling; immunomodulation |
Research Findings and Implications
- Lipophilicity and Solubility : The C18 chain in this compound confers high hydrophobicity, similar to N,N-dimethyloctadecanamide . However, the pyridine ring may moderate this by enabling π-π stacking or hydrogen bonding, as seen in hydroxylated pyridine analogs .
- The absence of glycosylation (cf. β-Galactosyl-C18-ceramide) limits its utility in carbohydrate-specific interactions but may simplify membrane permeability studies .
- Synthetic Utility : The iodine-substituted pyridine analog highlights the tunability of pyridine derivatives for targeted applications, a strategy that could be extended to this compound for drug delivery or material science .
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